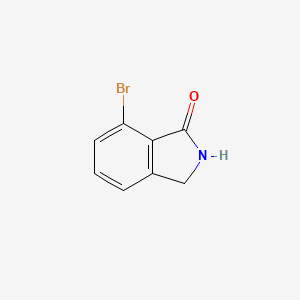

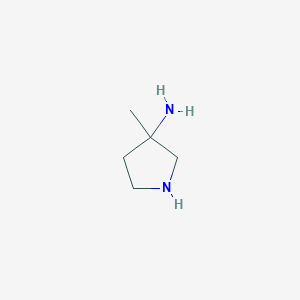

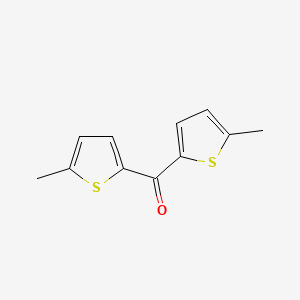

![molecular formula C7H11NO2 B1284191 O-[3-(Furan-2-YL)propyl]hydroxylamine CAS No. 138718-06-6](/img/structure/B1284191.png)

O-[3-(Furan-2-YL)propyl]hydroxylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O-[3-(Furan-2-yl)propyl]hydroxylamine (OPH) is a synthetic compound that has been used in a variety of scientific research applications. OPH is a hydroxylamine derivative of the 3-substituted furan, which is a five-membered aromatic heterocyclic organic compound. OPH is an important organic building block and is used in a variety of organic synthesis reactions and processes. OPH has been studied for its potential applications in drug design, drug delivery, and biotechnology.

Aplicaciones Científicas De Investigación

Environmental Implications

O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride, a related compound to O-[3-(Furan-2-YL)propyl]hydroxylamine, has been applied in environmental studies. It is used in Solid Phase Microextraction (SPME) for sampling and quantifying unsaturated 1,4-dicarbonyl products obtained in the photo-oxidation of furan and its methylated derivatives. This has significant environmental implications, as these 1,4-dicarbonyls are major products of OH-initiated oxidation of furan, impacting atmospheric chemistry (Alvarez et al., 2009).

Antimicrobial Applications

Hydroxylamine, a component of this compound, has been used in synthesizing compounds with antimicrobial activity. For instance, dinaphtho[2,1-b]furan-2-yl-methanone and its oxime derivatives were synthesized using hydroxylamine and tested for antimicrobial activity against various microorganisms, demonstrating weak antimicrobial activity (Kırılmış et al., 2009).

DNA Research

2'-O-(3-(Furan-2-yl)propyl)adenosine, closely related to this compound, was synthesized and evaluated for its ability to form interstrand crosslinks in DNA duplexes. This compound showed rapid crosslink formation to certain DNA bases, indicating potential applications in DNA research and therapeutics (Jawalekar et al., 2011).

Drug Development

In the field of drug development, hydroxylamine, a key component of this compound, has been utilized in synthesizing novel compounds with potential antidepressant and antianxiety activities. These include derivatives synthesized from 2-acetylfuran and evaluated for their neurological effects, showcasing the importance of hydroxylamine derivatives in medicinal chemistry (Kumar et al., 2017).

Cytoprotective Activity

5-(furan-2-yl)-3-phenyl-isoxazole was synthesized using a hydroxylamine component, indicating the relevance of such compounds in synthesizing isoxazoles with potential cytoprotective activities. This highlights the therapeutic potential of furan-2-yl derivatives in protecting cells against oxidative damage (Miao et al., 2018).

Antimicrobial and Photophysical Properties

3-(furan-2-yl)propenoic acids and their derivatives have demonstrated good antimicrobial activity, particularly against yeast-like fungi and certain bacteria. This suggests the potential of furan-2-yl compounds in developing new antimicrobial agents (Kalyaev et al., 2022). Additionally, studies on furan-2-yl compounds have shed light on the effect of solvent polarity on their photophysical properties, which is crucial in understanding their behavior in different environments (Kumari et al., 2017).

Propiedades

IUPAC Name |

O-[3-(furan-2-yl)propyl]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-10-6-2-4-7-3-1-5-9-7/h1,3,5H,2,4,6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSELACDBLFVMMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCCON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30576667 |

Source

|

| Record name | O-[3-(Furan-2-yl)propyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138718-06-6 |

Source

|

| Record name | O-[3-(Furan-2-yl)propyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

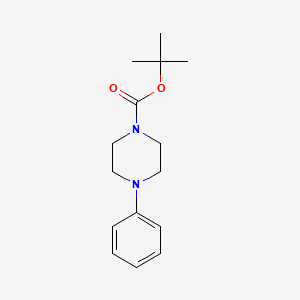

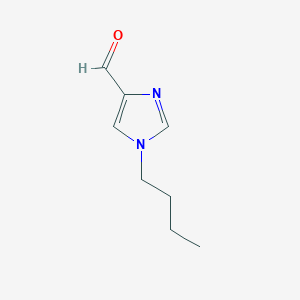

![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B1284111.png)

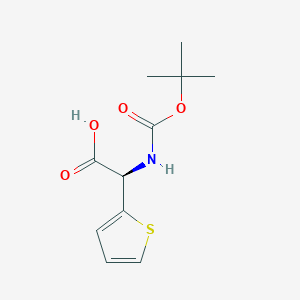

![3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B1284113.png)

![N-[2-(Phenylthio)ethyl]-2-propen-1-amine](/img/structure/B1284122.png)